molecular formula C13H7ClF3NO2 B6392184 2-Chloro-5-(4-(trifluoromethyl)phenyl)nicotinic acid CAS No. 1261631-77-9

2-Chloro-5-(4-(trifluoromethyl)phenyl)nicotinic acid

Cat. No.: B6392184
CAS No.: 1261631-77-9
M. Wt: 301.65 g/mol
InChI Key: SPUGYOIPSCAMSX-UHFFFAOYSA-N
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Description

2-Chloro-5-(4-(trifluoromethyl)phenyl)nicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of a chloro group at the second position and a trifluoromethylphenyl group at the fifth position of the nicotinic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(4-(trifluoromethyl)phenyl)nicotinic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-chloronicotinic acid with 4-(trifluoromethyl)phenylboronic acid in the presence of a palladium catalyst. This reaction typically occurs under Suzuki-Miyaura coupling conditions, which involve the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the coupling process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-(4-(trifluoromethyl)phenyl)nicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinic acid derivatives, while oxidation and reduction reactions can produce oxides, hydroxides, or amines .

Mechanism of Action

The mechanism of action of 2-Chloro-5-(4-(trifluoromethyl)phenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its intracellular targets .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 2-Chloro-5-(4-(trifluoromethyl)phenyl)nicotinic acid is unique due to the presence of both the chloro and trifluoromethylphenyl groups on the nicotinic acid backbone. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various applications. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, which can improve its efficacy in biological systems .

Properties

IUPAC Name

2-chloro-5-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF3NO2/c14-11-10(12(19)20)5-8(6-18-11)7-1-3-9(4-2-7)13(15,16)17/h1-6H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPUGYOIPSCAMSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(N=C2)Cl)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90687985
Record name 2-Chloro-5-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90687985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261631-77-9
Record name 2-Chloro-5-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90687985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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